molecular formula C19H19NO5S B13890005 Ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate

Ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate

Cat. No.: B13890005
M. Wt: 373.4 g/mol
InChI Key: HGWMUZLWLRDZKY-UHFFFAOYSA-N
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Description

Ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes an oxazole ring, a phenyl group, and a methylsulfonylphenyl group, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate typically involves a multi-step process. One common method includes the reaction of p-methylsulfonyl acetophenone with phenylhydrazine hydrochloride under Fischer indole synthesis conditions. This reaction is followed by the conversion of the resulting indole derivatives to oxazole derivatives through Vilsmeier-Haack formylation using phosphorus oxychloride (POCl3) and dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate is unique due to its specific combination of functional groups and structural features

Biological Activity

Ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate (CAS: 139059-00-0) is a compound belonging to the oxazole family, notable for its unique structural features that include a dihydro-1,3-oxazole ring and a carboxylate group. The presence of the methylsulfonyl group on the phenyl ring is believed to enhance its biological properties, potentially influencing its reactivity and therapeutic applications.

  • Molecular Formula : C19H19NO5S
  • Molecular Weight : 373.42 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Its potential applications range from anti-inflammatory to anticancer activities, attributed to its structural characteristics.

Research indicates that the compound may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes.
  • Antineoplastic Properties : The compound's structural analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy.

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound stands out among other isoxazole derivatives:

Compound NameStructure FeaturesBiological ActivityUnique Properties
EthoxycarbonylisoxazoleIsoxazole ring with ethoxycarbonyl groupPotential analgesicLacks sulfonamide functionality
3-MethylisoxazoleMethyl substitution on isoxazoleNeuroprotective effectsSimpler structure
5-CarboxyisoxazolesCarboxylic acid at position 5Antimicrobial activityDifferent functional groups
This compound Dihydrooxazole with methylsulfonyl groupPotential anti-inflammatory and anticancer effectsSpecific substitution patterns

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity : In vitro studies have shown that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar structural motifs demonstrated EC50 values in the low micromolar range against human cancer cell lines .
  • Anti-inflammatory Effects : Research on related compounds indicates that they may act as COX inhibitors. This suggests that this compound could also possess anti-inflammatory properties by modulating prostaglandin synthesis .
  • Neuroprotective Properties : Some derivatives have shown neuroprotective effects by inhibiting neuronal apoptosis and promoting cell survival in models of neurodegenerative diseases .

Properties

Molecular Formula

C19H19NO5S

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C19H19NO5S/c1-3-24-19(21)16-17(13-9-11-15(12-10-13)26(2,22)23)25-18(20-16)14-7-5-4-6-8-14/h4-12,16-17H,3H2,1-2H3

InChI Key

HGWMUZLWLRDZKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(OC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C

Origin of Product

United States

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